molecular formula C20H14N4O3S B3898441 N-(4-{2-cyano-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]vinyl}phenyl)acetamide

N-(4-{2-cyano-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]vinyl}phenyl)acetamide

Cat. No. B3898441
M. Wt: 390.4 g/mol
InChI Key: SOUVBSFGRPILHR-MHWRWJLKSA-N
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Description

“N-(4-{2-cyano-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]vinyl}phenyl)acetamide” is a chemical compound that has been studied for its potential antimicrobial and antiproliferative activities . It is a derivative of N-cyanoacetamides, which are considered important precursors for heterocyclic synthesis .


Synthesis Analysis

The synthesis of N-cyanoacetamides, such as the compound , can be carried out in several ways. The most common method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . The molecular structures of the synthesized derivatives are confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups including a cyano group, a nitrophenyl group, and a thiazolyl group. The exact structure can be determined using spectroanalytical data such as NMR and IR .


Chemical Reactions Analysis

N-cyanoacetamides, including this compound, are known to react with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of N-cyanoacetamides can be determined using various analytical techniques. For example, the density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume can be determined . Additionally, the compound’s polar surface area, polarizability, and surface tension can be analyzed .

Mechanism of Action

While the exact mechanism of action of this compound is not specified in the search results, N-cyanoacetamides and their derivatives have been studied for their antimicrobial and anticancer activities . They are thought to work by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .

Future Directions

The future directions for research on this compound could involve further exploration of its antimicrobial and antiproliferative activities, as well as its potential use as a lead compound for rational drug designing . Additionally, more research could be done to fully understand its mechanism of action and to optimize its synthesis process .

properties

IUPAC Name

N-[4-[(E)-2-cyano-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]ethenyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O3S/c1-13(25)22-17-6-2-14(3-7-17)10-16(11-21)20-23-19(12-28-20)15-4-8-18(9-5-15)24(26)27/h2-10,12H,1H3,(H,22,25)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOUVBSFGRPILHR-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-{2-cyano-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]vinyl}phenyl)acetamide
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N-(4-{2-cyano-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]vinyl}phenyl)acetamide
Reactant of Route 3
N-(4-{2-cyano-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]vinyl}phenyl)acetamide
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N-(4-{2-cyano-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]vinyl}phenyl)acetamide
Reactant of Route 5
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N-(4-{2-cyano-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]vinyl}phenyl)acetamide
Reactant of Route 6
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N-(4-{2-cyano-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]vinyl}phenyl)acetamide

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